molecular formula C12H13BrN2OS B1598059 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide CAS No. 376349-30-3

7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide

Cat. No.: B1598059
CAS No.: 376349-30-3
M. Wt: 313.22 g/mol
InChI Key: FXXPKXPMSFTVBM-UHFFFAOYSA-N
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Description

7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C12H12N2OS. It is known for its unique structure, which includes a naphtho-thiazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide typically involves the following steps:

    Formation of the Naphtho-thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the naphtho-thiazole core.

    Methoxylation: Introduction of the methoxy group at the 7th position of the naphtho-thiazole core.

    Amination: Introduction of the amine group at the 2nd position.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and amine groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine: The parent compound without the hydrobromide salt.

    7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrochloride: A similar compound with a hydrochloride salt instead of hydrobromide.

    7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine sulfate: A similar compound with a sulfate salt.

Uniqueness

The hydrobromide salt form of 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine may exhibit different solubility, stability, and biological activity compared to its other salt forms. This uniqueness can make it more suitable for specific applications in research and industry.

Properties

IUPAC Name

7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS.BrH/c1-15-8-3-4-9-7(6-8)2-5-10-11(9)14-12(13)16-10;/h3-4,6H,2,5H2,1H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXPKXPMSFTVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384548
Record name 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376349-30-3
Record name 7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide
Reactant of Route 3
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide
Reactant of Route 4
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide
Reactant of Route 5
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide
Reactant of Route 6
7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide

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